molecular formula C10H11Cl3N2 B160678 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride CAS No. 94850-28-9

2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride

Cat. No. B160678
CAS RN: 94850-28-9
M. Wt: 265.6 g/mol
InChI Key: XSDPVTXXLWEISX-UHFFFAOYSA-N
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Description

2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride is a chemical compound with the molecular formula C10H11Cl3N2. It is a derivative of indole, a heterocyclic compound that is widely found in nature and has diverse biological activities .


Molecular Structure Analysis

The molecular structure of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride consists of a central indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. This indole ring is substituted at the 5 and 7 positions with chlorine atoms and at the 3 position with an ethanamine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride include a molecular weight of 265.6 g/mol . More specific properties such as melting point, boiling point, and density were not found in the available literature.

Scientific Research Applications

Antibacterial and Antifungal Properties

Several studies have investigated derivatives of 1H-indol-3-yl ethanamine, revealing their potential in antimicrobial applications. For instance, compounds synthesized from 1-(1H-indol-3-yl)ethanamine showed significant antibacterial activity against resistant strains of Staphylococcus aureus by inhibiting the NorA efflux pump, a mechanism contributing to drug resistance (Héquet et al., 2014). Another study synthesized novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives, demonstrating their effectiveness against various bacterial and fungal species (Kumbhare et al., 2013).

DNA Binding and Cytotoxicity

Compounds with a 1H-indol-3-yl ethanamine structure have been studied for their DNA binding properties and potential cytotoxicity. In one study, Cu(II) complexes of tridentate ligands, including N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, displayed strong DNA binding propensity and minor structural changes in DNA, suggesting applications in targeted therapies (Kumar et al., 2012).

Novel Synthetic Methods

Research has also focused on developing new synthetic methods involving 1H-indol-3-yl ethanamine derivatives. For example, a novel method was discovered for synthesizing 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides, using 1-hydroxyindoles and enamines (Hayashi et al., 2004).

Safety And Hazards

The safety data sheet (SDS) for 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride can be viewed and downloaded for free at Echemi.com . The SDS contains information about the hazards of the chemical, safe handling practices, and emergency response measures.

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives, including 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride, and screening their pharmacological activities.

properties

IUPAC Name

2-(5,7-dichloro-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDPVTXXLWEISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385148
Record name 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride

CAS RN

94850-28-9
Record name 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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